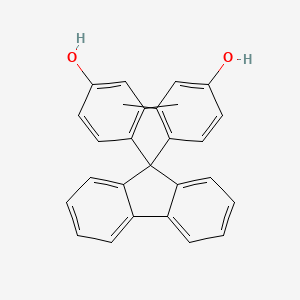
Phenol, 4,4'-9H-fluoren-9-ylidenebis[3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] is a complex organic compound characterized by its unique structure, which includes a fluorenylidene core linked to phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] typically involves multiple steps. One common method includes the reaction of fluorenone with phenol derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the fluorenylidene linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenol derivatives .
Aplicaciones Científicas De Investigación
Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] involves its interaction with specific molecular targets. The fluorenylidene core can interact with various biological molecules, influencing pathways related to cellular signaling and metabolism. The phenol groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound shares a similar fluorenylidene core but differs in its phenylthiophene groups.
4,4’-(9H-fluoren-9-ylidene)bis(2-fluorophenol): This compound has fluorinated phenol groups, which can alter its chemical properties and reactivity.
Uniqueness: Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] is unique due to its specific combination of a fluorenylidene core and phenol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
167953-74-4 |
|---|---|
Fórmula molecular |
C27H22O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
4-[9-(4-hydroxy-2-methylphenyl)fluoren-9-yl]-3-methylphenol |
InChI |
InChI=1S/C27H22O2/c1-17-15-19(28)11-13-23(17)27(24-14-12-20(29)16-18(24)2)25-9-5-3-7-21(25)22-8-4-6-10-26(22)27/h3-16,28-29H,1-2H3 |
Clave InChI |
KBKLXLYSUOMJQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
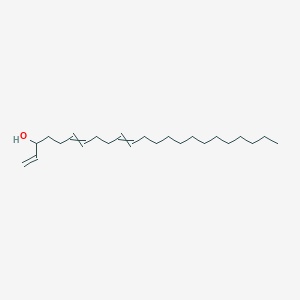
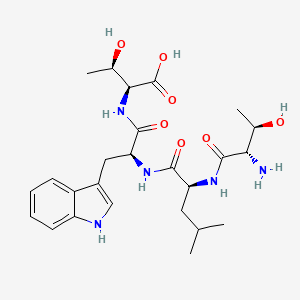

![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
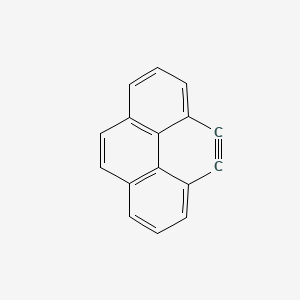
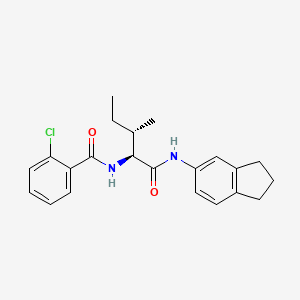
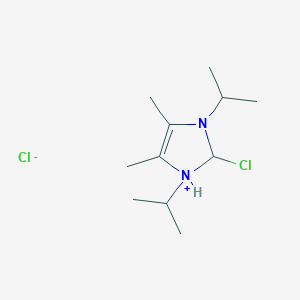
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)

![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)
![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

